molecular formula C11H17NO3 B119271 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 6304-56-9

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B119271
CAS RN: 6304-56-9
M. Wt: 211.26 g/mol
InChI Key: JXNDLFWQCQNSRP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 6304-56-9 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylic acid . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported in the literature . One method involves the reaction of 2- (5- ((5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is 1S/C11H17NO3/c13-10-6-8 (11 (14)15)7-12 (10)9-4-2-1-3-5-9/h8-9H,1-7H2, (H,14,15) . This indicates the presence of a cyclohexyl group, a pyrrolidine ring, and a carboxylic acid group in the molecule.


Physical And Chemical Properties Analysis

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 211.26 .

Scientific Research Applications

Antibacterial Agents

A series of compounds, including those related to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, have been synthesized and tested for antibacterial activities. For instance, fluoronaphthyridines with cycloalkylamino substitution demonstrate promising in vitro and in vivo antibacterial efficacy (Bouzard et al., 1992).

Synthesis of Bicyclic Systems

The compound has been used in the synthesis of novel bicyclic systems. For example, a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, which are significant in chemical research (Kharchenko et al., 2008).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid .

properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDLFWQCQNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285836
Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

6304-56-9
Record name 6304-56-9
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Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of cyclohexanamine (3.70 mL; 31.94 mmol) and 2-methylenesuccinic acid (5.04 g; 41.62 mmol) in water (10 mL) was heated in a sealed tube at 110° C. for 21 hours. After cooling to room temperature, 6N NaOH (10 mL) was added and the resulting precipitate was filtered off. The filtrate was acidified with 6N hydrochloric acid to pH 1 and the resulting precipitate was filtered, washed with water, and dried to yield 3.92 g (58%) of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Place 2-methylene-succinic acid (12.0 g, 92.2 mmol) and cyclohexylamine (9.15 g, 92.2 mmol) and heat to 160° C. for hours. Cool to give 18.8 g (96%) of 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid. Charge a flask with 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid (16.2 g, 76.7 mmol), add methylene chloride (20 mL) and cool to 0° C. Slowly add borane in THF (1M, 115.1 mL, 115.1 mmol) and stir for two hours at 0° C. Quench the reaction with ice and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate. Purify by silica gel (1-5% methanol in methylene chloride) to yield 9.9 g (65%) of the title compound: Mass spectrum (apci) m/z=198.1 (M+H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
2
Citations
X He, A Alian, R Stroud… - Journal of medicinal …, 2006 - ACS Publications
… Synthesis of Pyrrolidine Carboxylic Acid As Exemplified by 1-Cyclohexyl-5-oxopyrrolidine-3-Carboxylic Acid (Compound c6). A mixture of itaconic acid (655 mg, 5 mmol) and the …
Number of citations: 259 pubs.acs.org
S Hari, TR Swaroop, HD Preetham… - Current organic …, 2020 - ingentaconnect.com
Design of chemically novel, biologically potent small heterocyclic molecules with anticancer activities, which targets the enzyme heparanase has gained prominent clinical interest. We …
Number of citations: 5 www.ingentaconnect.com

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